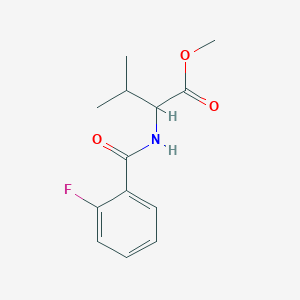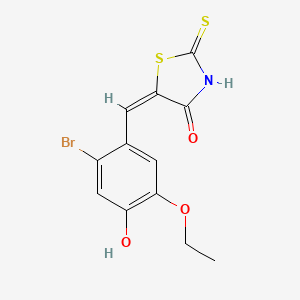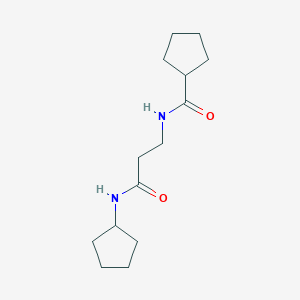![molecular formula C38H40NP B14915268 dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound is characterized by the presence of a phosphane group attached to an indole ring, which is further substituted with diphenylphenyl groups. The cyclohexyl groups attached to the phosphorus atom add to its steric bulk, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable indole derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The indole ring and the phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group yields phosphine oxides, while substitution reactions on the indole ring can lead to various substituted indole derivatives.
Applications De Recherche Scientifique
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical transformations. The molecular targets include transition metals like palladium and platinum, which are commonly used in catalytic processes. The pathways involved often include oxidative addition, reductive elimination, and transmetalation steps, which are crucial for the catalytic cycles in cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
Uniqueness
Dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane stands out due to its unique indole-based structure, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in catalytic applications, offering advantages in terms of selectivity and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C38H40NP |
|---|---|
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane |
InChI |
InChI=1S/C38H40NP/c1-5-16-29(17-6-1)34-25-15-26-35(30-18-7-2-8-19-30)38(34)39-36-27-14-13-20-31(36)28-37(39)40(32-21-9-3-10-22-32)33-23-11-4-12-24-33/h1-2,5-8,13-20,25-28,32-33H,3-4,9-12,21-24H2 |
Clé InChI |
ZXAOGIQULZQORD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=C(C=CC=C5C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)



![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

